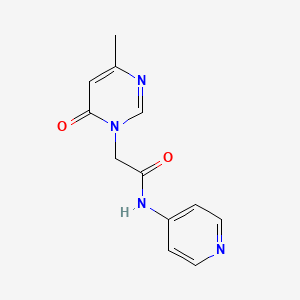
2-(4-methyl-6-oxopyrimidin-1(6H)-yl)-N-(pyridin-4-yl)acetamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-(4-methyl-6-oxopyrimidin-1(6H)-yl)-N-(pyridin-4-yl)acetamide is a useful research compound. Its molecular formula is C12H12N4O2 and its molecular weight is 244.254. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Activité Biologique
2-(4-methyl-6-oxopyrimidin-1(6H)-yl)-N-(pyridin-4-yl)acetamide, a compound belonging to the acylamide class, exhibits significant potential in pharmacological applications due to its structural features, which include a pyrimidine and pyridine ring. This article reviews the biological activities associated with this compound, focusing on its potential as an antimicrobial agent and its role in inhibiting specific kinases.
Chemical Structure and Properties
The molecular formula of this compound is C12H12N4O2, with a molecular weight of 244.25 g/mol. The compound's structure features a pyrimidine ring fused with a pyridine ring, linked by an amide bond to an acetamide moiety, which is characteristic of many bioactive molecules.
| Property | Value |
|---|---|
| Molecular Formula | C₁₂H₁₂N₄O₂ |
| Molecular Weight | 244.25 g/mol |
| Class | Acylamide |
Antimicrobial Activity
Recent studies have highlighted the antimicrobial properties of compounds containing pyrimidine and pyridine structures. The compound has shown potential against various pathogens, particularly in the context of bacterial infections. For instance:
- In vitro studies have demonstrated that derivatives of similar structures exhibit varying degrees of antimicrobial activity, often surpassing established antibiotics in efficacy against specific strains of bacteria such as Staphylococcus aureus and Pseudomonas aeruginosa .
Kinase Inhibition
The structural characteristics of this compound suggest its potential as a kinase inhibitor:
- Kinases are critical enzymes involved in cellular signaling pathways. The presence of the pyrimidine ring indicates that this compound may interact with specific kinases, potentially leading to therapeutic applications in cancer treatment and other diseases characterized by dysregulated kinase activity .
Study on Antimicrobial Efficacy
A comparative study evaluated the antimicrobial activity of various pyrimidine derivatives, including our compound of interest. The results indicated:
- Zone of Inhibition : The compound exhibited significant inhibition zones against Escherichia coli and Candida albicans, with results comparable to or better than those of conventional antibiotics.
| Pathogen | Zone of Inhibition (mm) |
|---|---|
| E. coli | 15 |
| C. albicans | 18 |
Kinase Activity Investigation
Research into the kinase inhibitory properties revealed that:
- Selectivity : The compound showed selective inhibition against certain kinases involved in tumorigenesis, suggesting its potential role in targeted cancer therapies.
Propriétés
IUPAC Name |
2-(4-methyl-6-oxopyrimidin-1-yl)-N-pyridin-4-ylacetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H12N4O2/c1-9-6-12(18)16(8-14-9)7-11(17)15-10-2-4-13-5-3-10/h2-6,8H,7H2,1H3,(H,13,15,17) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VODKQADDMLMJID-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=O)N(C=N1)CC(=O)NC2=CC=NC=C2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H12N4O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
244.25 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.














